molecular formula C8H12N2O5S B6291619 5-Methanesulfonyloxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% CAS No. 2460255-85-8

5-Methanesulfonyloxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95%

Cat. No. B6291619
CAS RN: 2460255-85-8
M. Wt: 248.26 g/mol
InChI Key: SBHJDJWGKFLGRR-UHFFFAOYSA-N
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Description

5-Methanesulfonyloxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is a chemical compound with a complex structure .


Synthesis Analysis

The synthesis of esters like this one often involves the reaction of carboxylic acids with alcohols in the presence of a catalyst . This process is known as esterification . The specific synthesis process for this compound isn’t readily available in the sources I found.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a methanesulfonyloxymethyl group, and a carboxylic acid methyl ester group . Detailed structural analysis would require more specific information or computational chemistry tools.


Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of chemical reactions. They can be hydrolyzed to produce alcohols and carboxylic acids . They can also be reduced to alcohols using reducing agents . The specific reactions that this compound undergoes would depend on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of ester formation involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, forming an ester and water . The reverse reaction, ester hydrolysis, can also occur under certain conditions .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including esters, has seen rapid development in recent years . These reactions can be promoted by both heterogeneous and homogeneous catalysts . Future research in this area could lead to more efficient and environmentally friendly methods for synthesizing and modifying esters.

properties

IUPAC Name

methyl 2-methyl-5-(methylsulfonyloxymethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O5S/c1-10-7(8(11)14-2)4-6(9-10)5-15-16(3,12)13/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHJDJWGKFLGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)COS(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonyloxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

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